molecular formula C14H13FN2O2 B2875562 Ethyl 2-(3-fluoroanilino)pyridine-3-carboxylate CAS No. 51703-21-0

Ethyl 2-(3-fluoroanilino)pyridine-3-carboxylate

Cat. No. B2875562
CAS RN: 51703-21-0
M. Wt: 260.268
InChI Key: YASREEXTBLOWIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for Ethyl 2-(3-fluoroanilino)pyridine-3-carboxylate are not available, general methods for the synthesis of fluoropyridines are well-documented . These methods involve the use of fluorine as a strong electron-withdrawing substituent in the aromatic ring . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-fluoroanilino)pyridine-3-carboxylate consists of 14 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms.


Chemical Reactions Analysis

Fluoropyridines, such as Ethyl 2-(3-fluoroanilino)pyridine-3-carboxylate, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring explains the interesting and unusual physical, chemical, and biological properties of fluoropyridines .

Future Directions

The development of new and efficient methods for the preparation of fluoroorganic compounds has received increased attention in recent years . The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products having improved physical, biological, and environmental properties . Therefore, Ethyl 2-(3-fluoroanilino)pyridine-3-carboxylate and similar compounds may have potential applications in various fields in the future.

properties

IUPAC Name

ethyl 2-(3-fluoroanilino)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-2-19-14(18)12-7-4-8-16-13(12)17-11-6-3-5-10(15)9-11/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASREEXTBLOWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-fluoroanilino)pyridine-3-carboxylate

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